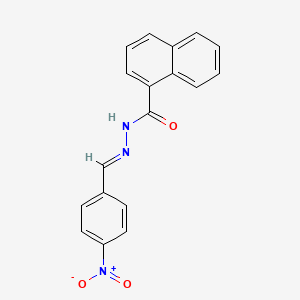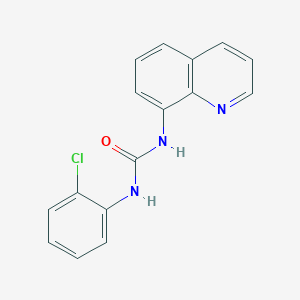![molecular formula C17H15N3O3S B5556184 N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)
N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide is a compound with significant interest in the field of organic chemistry and pharmaceutical research. It's part of a broader class of benzoxazole derivatives known for their biological activities.
Synthesis Analysis
- The synthesis of related benzoxazole compounds involves the reaction of hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide with various aldehydes, as detailed by Thomas, Geetha, and Murugan (2009) in their study on antimicrobial and anti-inflammatory activities of these compounds (Thomas, Geetha, & Murugan, 2009).
Molecular Structure Analysis
- The molecular structure of related compounds exhibits characteristics like linearly extended conformations and interplanar angles between amide groups, as explored in the crystal structure analysis of similar acetamide compounds by Camerman et al. (2005) (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Reactions and Properties
- Benzoxazole derivatives like this compound typically undergo various chemical reactions, including condensation with acid hydrazides, as described by Maru, Patel, and Yadav (2015) in their work on Schiff base derivatives (Maru, Patel, & Yadav, 2015).
Physical Properties Analysis
- The physical properties of such compounds can be inferred from related benzoxazole derivatives, which are characterized by their spectroscopic data as explored in various studies.
Chemical Properties Analysis
- Chemical properties of benzoxazole derivatives include their reactivity with other chemical entities and their antimicrobial activity, as shown in several studies like that of Antypenko et al. (2017) on antimicrobial activity and molecular docking of similar compounds (Antypenko, Kovalenko, Los, & Rebec, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study by Fahim & Ismael (2019) focused on synthesizing derivatives of this compound and evaluating their antimicrobial activity. The study found that some synthesized compounds exhibited good antimicrobial properties.
Antitumor Activity
- Research conducted by Yurttaş et al. (2015) investigated the antitumor potential of various derivatives of the compound. The study discovered that certain derivatives showed considerable anticancer activity against some cancer cell lines.
Potential in COVID-19 Drug Research
- A 2021 study by Fahim & Ismael (2021) explored the reactivity of similar compounds and their application in antimalarial and COVID-19 drug research, suggesting potential versatility in medicinal chemistry.
Antifungal and Plant Growth Regulating Activities
- Liu et al. (2005) found that certain synthesized derivatives containing thioamide groups showed antifungal and plant growth regulating activities. This research indicates the compound's potential in agricultural applications as well as in medicine.
Bioactive Agent Synthesis
- A study by Puli et al. (2018) focused on synthesizing novel derivatives as potent bioactive agents, further highlighting the compound's significance in creating biologically active substances.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(21)18-12-5-4-6-13(9-12)19-16(22)10-24-17-20-14-7-2-3-8-15(14)23-17/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFHBMRPLYNPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)



![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)